molecular formula C12H13NO3 B12883833 2-(1-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid

2-(1-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid

Cat. No.: B12883833
M. Wt: 219.24 g/mol
InChI Key: GAZRHHSNADWMDB-UHFFFAOYSA-N
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Description

2-(1-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid typically involves the Castagnoli–Cushman reaction. This reaction is a well-known method for synthesizing isoquinoline derivatives and involves the reaction between homophthalic anhydride and amines . The reaction conditions usually include the use of a suitable solvent, such as ethanol, and heating under reflux for several days .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the isoquinoline ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and appropriate solvents like dichloromethane (DCM).

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the substituent introduced.

Scientific Research Applications

2-(1-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is not fully understood. studies suggest that it may exert its effects by interacting with specific molecular targets and pathways. For example, some isoquinoline derivatives have been shown to modulate neurotransmitter levels in the central nervous system, which could explain their antidepressant and anticonvulsant activities . Additionally, the compound may disrupt biological membrane systems, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-(1-oxo-3,4-dihydroisoquinolin-2-yl)propanoic acid

InChI

InChI=1S/C12H13NO3/c1-8(12(15)16)13-7-6-9-4-2-3-5-10(9)11(13)14/h2-5,8H,6-7H2,1H3,(H,15,16)

InChI Key

GAZRHHSNADWMDB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1CCC2=CC=CC=C2C1=O

Origin of Product

United States

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